Bromobutylmagnesium
Overview
Description
Synthesis Analysis Bromobutylmagnesium compounds are synthesized through reactions involving magnesium, bromine, and butyl groups. These compounds often require specific conditions for effective synthesis, utilizing various reagents and processes to achieve desired outcomes. For example, the preparation of alkylmagnesium bromides involves the reaction of alkyl halides with magnesium metal in diethyl ether, demonstrating the foundational method for creating Grignard reagents, a category to which bromobutylmagnesium belongs (Ashby & Yu, 1971).
Molecular Structure Analysis The molecular structure of alkylmagnesium species, including those similar to bromobutylmagnesium, often involves complex coordination environments around the magnesium atom. For example, a study on the crystal and molecular structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n illustrates the intricate polymeric chains and tetracoordinate magnesium atoms within these compounds (Markies et al., 1989).
Chemical Reactions and Properties Bromobutylmagnesium reacts with various electrophiles in synthesis processes. These reactions are pivotal in organic synthesis, where they are used to form carbon-carbon bonds. The reactivity of these compounds with different electrophiles, including carbonyl compounds, leads to a wide range of organic products. The selective halogen-magnesium exchange reaction via organomagnesium ate complex showcases the versatility of these reactions (Inoue et al., 2001).
Physical Properties Analysis The physical properties of bromobutylmagnesium compounds, such as solubility in organic solvents and reactivity at various temperatures, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and the coordination environment of the magnesium atom. Studies on similar alkylmagnesium compounds provide insights into these properties, highlighting the importance of solvent type and reaction conditions (Holm, 1973).
Chemical Properties Analysis The chemical properties of bromobutylmagnesium, including its reactivity with electrophiles, nucleophilic addition reactions, and role in synthesis, are integral to its utility in organic chemistry. The compound's ability to participate in complex chemical reactions, such as cross-coupling and carbon-halogen exchange reactions, underscores its importance. For example, the use of allylmagnesium bromide in cross-coupling reactions demonstrates the utility of alkylmagnesium bromides in forming complex organic structures (Johnson, Donohoe, & Kang, 1994).
Scientific Research Applications
Safety And Hazards
While specific safety data for Bromobutylmagnesium was not found, it’s important to handle all organomagnesium compounds with care. They can be highly reactive and should be used in a controlled environment1314.
Future Directions
The future directions of Bromobutylmagnesium research are not specified in the search results. However, organomagnesium compounds continue to be a topic of interest in the field of organic chemistry151617.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
magnesium;butane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLPYZUDBNFNAH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromobutylmagnesium | |
CAS RN |
693-03-8 | |
Record name | Bromobutylmagnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromobutylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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